molecular formula C6H4BrN3 B3022150 5-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1449693-24-6

5-bromo-1H-pyrazolo[3,4-b]pyridine

カタログ番号 B3022150
CAS番号: 1449693-24-6
分子量: 198.02
InChIキー: BASYLPMLKGQZOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that serves as a key intermediate and building block in the synthesis of various polyheterocyclic systems and derivatives with potential biological activities. The presence of bromine in the molecule makes it a versatile precursor for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine involves systematic approaches such as the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another method includes the reaction of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with different reagents to construct new polyheterocyclic ring systems . Additionally, iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by copper-catalyzed coupling reactions with various sulfonamide derivatives has been reported .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to understand the electronic properties of the molecules . The intermolecular contacts and the nature of hydrogen bonding in the crystal structures have also been analyzed .

Chemical Reactions Analysis

The bromine atom in 5-bromo-1H-pyrazolo[3,4-b]pyridine facilitates further chemical transformations. For instance, diazotization followed by coupling reactions has been used to create triazine derivatives . The compound has also been used in palladium-catalyzed amidation reactions to synthesize imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines . Moreover, reactions with β-dimethylaminopropiophenones have yielded new pyrazolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives are characterized by various spectroscopic techniques such as IR and 1H NMR. The antibacterial and antioxidant properties of these compounds have been evaluated, with some showing significant activity . The solubility, melting points, and stability of these compounds are determined by their molecular structure and substituents.

科学的研究の応用

  • Cancer Research

    • Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
    • The method involved scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives .
    • Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Biomedical Applications

    • Pyrazolo[3,4-b]pyridines have been synthesized starting from both a preformed pyrazole or pyridine .
    • These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
  • Neurological Disorders

    • Pyrazolo[3,4-b]pyridines are structurally similar to the purine bases adenine and guanine . This similarity has led to their use in the development of drugs for the treatment of central nervous system disorders .
    • The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
    • The specific methods of application and experimental procedures can vary widely depending on the specific disorder being treated .
  • Anti-Inflammatory Drugs

    • Many drugs containing the pyrazole core, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Lonazolac, Rimonabant, and Ramifenazone, have been reported .
    • These drugs are exciting fused systems that have shown promise in the treatment of inflammation .
  • Antiviral Drugs

    • Pyrazolo[3,4-b]pyridines have shown promise as substrates for the development of antiviral drugs .
    • The synthesis of these compounds often involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones .
  • Cardiovascular Diseases

    • Pyrazolo[3,4-b]pyridines have been used in the development of drugs for the treatment of cardiovascular diseases .
    • The specific methods of application and experimental procedures can vary widely depending on the specific cardiovascular disease being treated .
  • Pulmonary Hypertension Treatment

    • Pyrazolo[3,4-b]pyridines have been used in the development of the drug riociguat (Adempas) . This drug is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
  • Inhibitors of CCL2-induced Chemotaxis

    • Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
  • Mitogen-Activated Protein Kinase Inhibitors

    • Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit p38 and JNK1 mitogen-activated protein kinases .
  • Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .
  • Some pyrazolo[3,4-b]pyridine derivatives have been found to act as antagonists of the corticotropin growth factor receptor .
  • Certain pyrazolo[3,4-b]pyridine derivatives have been found to act as antagonists of cholecystokinin hormones .

将来の方向性

The future directions for research on 5-bromo-1H-pyrazolo[3,4-b]pyridine are likely to involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, its derivatives have shown potential as TRK inhibitors, suggesting possible applications in cancer treatment .

特性

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654277
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-pyrazolo[3,4-b]pyridine

CAS RN

875781-17-2
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluoronicotinaldehyde (0.580 g, 2.8 mmol), 4-methylbenzenesulfonic acid (0.060 g, 0.35 mmol) and anhydrous hydrazine (0.450 ml, 14 mmol) in 5 mL of i-PrOH was heated at 145° C. for 15 min in the microwave (Initiator by Biotage). The reaction was diluted with H2O and the solid was filtered washed with H2O and air-dried to give a white amorphous solid. MS (M+H)+ 198, 200.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-bromomalonaldehyde (Aldrich; 2.5 g, 16.5 mmol) and 3-aminopyrazole (Aldrich; 1.38 g, 16.5 mmol) in glacial acetic acid (25 mL) and reflux under nitrogen for 2 h. Concentrate under reduced pressure and dissolve the residue in absolute methanol (150 mL), vacuum filter through a pad of diatomaceous earth and concentrate under reduced pressure. Purify via chromatography (silica gel, hexane to 50% ethyl acetate/50% hexane) to obtain 365 mg (11%) of the title compound as a light yellow solid. TOF MS ES+ exact mass calculated for C6H5N3Br (p+H): m/z=197.9667, Found: 197.9674.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
11%

Synthesis routes and methods III

Procedure details

A solution of 1H-pyrazol-5-amine x79 (25 g, 1 eq, 0.3 mol) and bromomalonaldehyde x9 (45.4 g, 1 eq, 0.3 mol) ethanol (250 ml) is refluxed for 2 hours. After cooling, the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure and the crude is purified using chiral chromatography affording 5-bromo-1H-pyrazolo[3,4-b]pyridine x80 (yield: 2.1%; LC-MS (MH+): 198/200) and 6-bromopyrazolo[1,5-a]pyrimidine x81 (yield: 13.8%; LC-MS (MH+): 198/200).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1H-Pyrazol-5-amine (5.3 g, 64 mmol) and 2-bromomalonaldehyde (9.9 g, 64 mmol) were suspended in acetic acid (100 mL). The reaction mixture was heated to reflux under N2 for 6 hours. The reaction mixture was cooled to room temperature and concentrated to give a solid. The crude solids were suspended in MeOH (200 mL) and absorbed onto silica gel (200 g). The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (4:1), hexanes/ethyl acetate (2:1) to give 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid (3.1 g, 25%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrazolo[3,4-b]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。